molecular formula C10H16O3S B13089239 Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate

Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate

Cat. No.: B13089239
M. Wt: 216.30 g/mol
InChI Key: NKWAGWKLKIMFQL-UHFFFAOYSA-N
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Description

Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate is an organic compound with the molecular formula C10H16O3S. This compound is characterized by the presence of a cyclobutyl ring, an acetylthio group, and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate typically involves the reaction of cyclobutyl derivatives with acetylthio compounds under controlled conditions. One common method involves the esterification of 2-(3-((acetylthio)methyl)cyclobutyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the acetylthio group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the acetylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted cyclobutyl acetates.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
Staphylococcus aureus32 µg/mLCell membrane disruption
Escherichia coli16 µg/mLCell membrane disruption
Pseudomonas aeruginosa64 µg/mLCell membrane disruption

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications for inflammatory diseases.

Case Study: Inhibition of Cytokine Production
A study involving LPS-stimulated macrophages showed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Skin Conditioning Agent

This compound is being explored as a skin conditioning agent in cosmetic formulations. Its ability to enhance skin hydration and improve texture makes it a valuable ingredient in moisturizers and creams.

Table 2: Efficacy as a Skin Conditioning Agent

Formulation TypeConcentration (%)Effects Observed
Moisturizing Cream1%Improved skin hydration
Anti-aging Serum0.5%Enhanced skin elasticity
Sunscreen Lotion0.75%Increased moisture retention

Stability and Safety Studies

Cosmetic formulations containing this compound have undergone stability testing to ensure efficacy over time. Studies confirm that the compound remains stable under various conditions, making it suitable for long-term use in skincare products.

Mechanism of Action

The mechanism of action of Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate involves its interaction with molecular targets through its functional groups. The acetylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclobutyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-((methylthio)methyl)cyclobutyl)acetate
  • Methyl 2-(3-((ethylthio)methyl)cyclobutyl)acetate
  • Methyl 2-(3-((propylthio)methyl)cyclobutyl)acetate

Uniqueness

Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate is unique due to the presence of the acetylthio group, which imparts distinct chemical reactivity and potential biological activity. The cyclobutyl ring also contributes to its unique structural properties, making it a valuable compound for various applications.

Biological Activity

Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique cyclobutyl structure and functional groups, which may contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₉H₁₄O₂S
  • Molecular Weight: 186.27 g/mol

The presence of the acetylthio group enhances the compound's reactivity and potential interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through covalent bonding. The acetylthio group can form bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The structural rigidity provided by the cyclobutyl ring may enhance binding affinity and specificity to biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to this compound. For instance, derivatives of related structures have shown significant antibacterial and antifungal activities against various pathogens.

CompoundMIC (µg/ml)Target Organism
Compound A50S. aureus
Compound B62.5E. coli
Compound C12.5C. albicans

These findings suggest that modifications in the structure can lead to varying degrees of biological activity, indicating the potential for this compound to exhibit similar effects .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of compounds containing thioester functionalities. Studies have shown that such compounds can inhibit pro-inflammatory mediators in cellular models, suggesting that this compound may also possess anti-inflammatory properties.

Case Studies

  • Thromboxane Inhibition : Research indicates that compounds with similar structures can inhibit thromboxane A2 (TxA2), a potent vasoconstrictor involved in platelet aggregation. This inhibition could be beneficial in treating cardiovascular diseases where TxA2 is overexpressed .
  • Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives can induce cytotoxic effects in cancer cell lines, leading to apoptosis. The mechanism involves the modulation of apoptotic pathways via interaction with specific cellular targets .

Properties

Molecular Formula

C10H16O3S

Molecular Weight

216.30 g/mol

IUPAC Name

methyl 2-[3-(acetylsulfanylmethyl)cyclobutyl]acetate

InChI

InChI=1S/C10H16O3S/c1-7(11)14-6-9-3-8(4-9)5-10(12)13-2/h8-9H,3-6H2,1-2H3

InChI Key

NKWAGWKLKIMFQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1CC(C1)CC(=O)OC

Origin of Product

United States

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